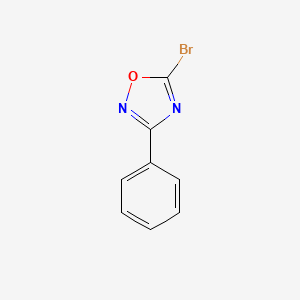

5-Bromo-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZUZAUECBVCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677541 | |

| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263279-50-0 | |

| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Bromo-3-phenyl-1,2,4-oxadiazole. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties and Data

This compound is a halogenated heterocyclic compound featuring a phenyl group at the 3-position and a bromine atom at the 5-position of the 1,2,4-oxadiazole ring. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1263279-50-0[1] |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)Br |

| InChI | InChI=1S/C8H5BrN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H |

| InChIKey | YIZUZAUECBVCII-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| XlogP (predicted) | 3.7 | PubChemLite |

| Boiling Point (predicted) | 318.8 ± 25.0 °C at 760 mmHg | ECHEMI |

Synthesis

The synthesis of this compound can be achieved through the cyclization of a suitable precursor. A common and effective method for the formation of the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with a suitable electrophile, followed by cyclodehydration. In this case, benzamidoxime serves as a key starting material.

Experimental Protocol: Synthesis from Benzamidoxime and Cyanogen Bromide

This protocol describes a plausible synthetic route based on established methodologies for 1,2,4-oxadiazole formation.

Step 1: Preparation of Benzamidoxime

Benzamidoxime can be synthesized from benzonitrile and hydroxylamine hydrochloride in the presence of a base.

-

Materials: Benzonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Add sodium carbonate to the solution to liberate free hydroxylamine.

-

Add benzonitrile to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

The resulting aqueous solution is cooled to induce crystallization of benzamidoxime.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Cyclization to this compound

The reaction of benzamidoxime with cyanogen bromide (BrCN) leads to the formation of the 5-bromo-1,2,4-oxadiazole ring.

-

Materials: Benzamidoxime, cyanogen bromide, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

-

Procedure:

-

Dissolve benzamidoxime in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of cyanogen bromide in the same anhydrous solvent.

-

Allow the reaction to stir at low temperature and then warm to room temperature, monitoring by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

References

An In-depth Technical Guide on the Physical Properties of 5-Bromo-3-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Bromo-3-phenyl-1,2,4-oxadiazole. It includes a detailed, plausible experimental protocol for its synthesis and characterization, and a general workflow for its preliminary biological screening, catering to the interests of professionals in chemical research and drug development.

Core Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental physical and chemical characteristics can be summarized based on data from chemical databases and comparison with its isomer, 3-Bromo-5-phenyl-1,2,4-oxadiazole.

Table 1: Summarized Physical and Chemical Data for this compound and a Related Isomer.

| Property | This compound | 3-Bromo-5-phenyl-1,2,4-oxadiazole (Isomer for Comparison) |

| CAS Number | 1263279-50-0 | 23432-94-2[1] |

| Molecular Formula | C₈H₅BrN₂O | C₈H₅BrN₂O[1] |

| Molecular Weight | 225.05 g/mol (calculated) | 225.04 g/mol [1] |

| Melting Point | Data not available | 68 °C |

| Boiling Point | Data not available | 318.8 ± 25.0 °C at 760 mmHg |

| XlogP (Predicted) | 3.7[2] | Data not available |

| Monoisotopic Mass | 223.95853 Da (calculated)[2] | Data not available |

Note: The data for 3-Bromo-5-phenyl-1,2,4-oxadiazole is provided for comparative purposes, as isomers can exhibit different physical properties.

Experimental Protocols

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[3][4][5] A plausible and detailed experimental protocol for the synthesis and characterization of this compound is outlined below.

2.1. Synthesis of this compound

The synthesis can be conceptualized as a two-step process: first, the preparation of benzamidoxime from benzonitrile, followed by its reaction with a suitable bromo-acylating agent and subsequent cyclization.

Step 1: Synthesis of Benzamidoxime

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzonitrile in ethanol.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate or triethylamine to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 70-80 °C) for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is treated with water, and the crude benzamidoxime is collected by filtration. The product can be purified by recrystallization from a suitable solvent like ethanol or water.

Step 2: Synthesis and Cyclization to this compound

-

Acylation of Benzamidoxime: Dissolve the synthesized benzamidoxime in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Addition of Bromoacetyl Halide: Cool the solution in an ice bath and add a bromo-acylating agent, such as bromoacetyl chloride or bromoacetyl bromide, dropwise with stirring. A base, like pyridine or triethylamine, is typically added to neutralize the hydrogen halide formed during the reaction.

-

Formation of O-Acylamidoxime Intermediate: Allow the reaction to proceed at room temperature until the starting benzamidoxime is consumed (monitored by TLC). This step forms the O-acylamidoxime intermediate.

-

Cyclodehydration: The cyclization to the 1,2,4-oxadiazole ring can be achieved by heating the intermediate O-acylamidoxime in a high-boiling point solvent like toluene or xylene, often with a dehydrating agent.[3] Alternatively, microwave-assisted cyclization can be employed to reduce reaction times and potentially improve yields.[6]

-

Purification: After cyclization, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

2.2. Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C=N and C-O-C stretching vibrations characteristic of the oxadiazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

-

Melting Point Analysis: The melting point is a crucial indicator of the purity of a solid compound.

Mandatory Visualizations

3.1. Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

3.2. Experimental Workflow for Biological Screening

Given that 1,2,4-oxadiazole derivatives are frequently investigated for their potential as anticancer agents, a general workflow for the preliminary biological screening of this compound is presented.[7][8][9]

References

- 1. 3-Bromo-5-phenyl-1,2,4-oxadiazole | 23432-94-2 | FB130359 [biosynth.com]

- 2. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. soc.chim.it [soc.chim.it]

- 6. benchchem.com [benchchem.com]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Structure Elucidation of 5-Bromo-3-phenyl-1,2,4-oxadiazole: A Technical Overview

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-3-phenyl-1,2,4-oxadiazole. Due to the limited availability of published experimental data for this specific compound, this document presents a putative synthesis pathway and expected analytical data based on established chemical principles and spectral data from closely related analogues.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of the characterization of substituted 1,2,4-oxadiazoles.

Introduction

The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a phenyl group at the 3-position and a bromine atom at the 5-position of the oxadiazole ring is anticipated to modulate the compound's physicochemical and pharmacological properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships (SAR) and for its potential application in drug discovery.

This document outlines a plausible synthetic route and the expected outcomes from key analytical techniques used for the structural confirmation of this compound.

Proposed Synthesis Pathway

A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. The proposed synthesis of this compound would likely proceed via the reaction of benzamidoxime with a suitable brominating and cyclizing agent. A plausible two-step synthesis is outlined below.

References

Spectroscopic and Synthetic Profile of 5-Bromo-3-phenyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-Bromo-3-phenyl-1,2,4-oxadiazole. This information is critical for its application in medicinal chemistry and materials science, where precise structural confirmation and reliable synthetic routes are paramount.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the phenyl group. These aromatic protons would typically appear as a multiplet in the range of δ 7.4-8.2 ppm. The exact chemical shifts and coupling patterns depend on the solvent and the electronic effects of the oxadiazole ring.

¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon environments in the molecule. The phenyl carbons are expected to resonate in the typical aromatic region of δ 125-135 ppm. The carbon atoms of the 1,2,4-oxadiazole ring are anticipated at approximately δ 160-170 ppm, with the carbon atom bonded to the bromine (C5) appearing at a different chemical shift compared to the carbon bonded to the phenyl group (C3).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (Phenyl) | 7.4 - 8.2 (multiplet) |

| ¹³C (Phenyl) | 125 - 135 |

| ¹³C (C3-Oxadiazole) | ~168 |

| ¹³C (C5-Oxadiazole) | ~160 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Key expected absorption bands for this compound include:

-

Aromatic C-H stretching: Around 3050-3100 cm⁻¹

-

C=N stretching (oxadiazole ring): Typically in the range of 1580-1620 cm⁻¹

-

C=C stretching (aromatic ring): Around 1450-1600 cm⁻¹

-

C-O stretching (oxadiazole ring): In the region of 1000-1200 cm⁻¹

-

C-Br stretching: A weaker band expected below 700 cm⁻¹

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3100 |

| C=N stretch | 1580 - 1620 |

| C=C stretch | 1450 - 1600 |

| C-O stretch | 1000 - 1200 |

| C-Br stretch | < 700 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₅BrN₂O), the molecular ion peak ([M]⁺) would be expected at m/z values corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), resulting in two peaks of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ (with ⁷⁹Br) | ~224 |

| [M]⁺ (with ⁸¹Br) | ~226 |

Experimental Protocols

A general and reliable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a suitable acylating agent. For the synthesis of this compound, a plausible route would involve the reaction of benzamidoxime with a bromo-containing carbonyl compound or a derivative.

General Synthetic Procedure

-

Formation of Benzamidoxime: Benzamidoxime can be prepared from benzonitrile by reaction with hydroxylamine.

-

Cyclization Reaction: The benzamidoxime is then reacted with a suitable one-carbon synthon containing a bromine atom that can be eliminated or is part of the final structure. A common method is the reaction with an acyl chloride or anhydride in the presence of a base.

Due to the lack of a specific published procedure for this compound, a detailed, validated protocol cannot be provided. Researchers should adapt general procedures for 1,2,4-oxadiazole synthesis, with careful optimization of reaction conditions and purification methods.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

In-depth Technical Guide: 5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS Number: 1263279-50-0)

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS 1263279-50-0). This guide provides a comprehensive overview based on the general properties of the 1,2,4-oxadiazole chemical class and data from closely related analogs. The information presented herein should be considered illustrative and requires experimental validation for the specific compound.

Introduction

This compound is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with a bromine atom and a phenyl group. The 1,2,4-oxadiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide summarizes the available information and provides a framework for researchers, scientists, and drug development professionals interested in this compound and its analogs.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1263279-50-0 | |

| Molecular Formula | C₈H₅BrN₂O | |

| Molecular Weight | 225.04 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=N2)Br | |

| InChIKey | YIZUZAUECBVCII-UHFFFAOYSA-N | |

| Predicted LogP | 2.8 | |

| Predicted Water Solubility | 0.04 g/L | |

| Predicted Boiling Point | 318.8 °C |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, the general synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established. A common route involves the cyclization of an amidoxime with an activated carboxylic acid derivative or an acyl chloride.

General Experimental Protocol for Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Formation of Benzamidoxime from Benzonitrile

-

To a solution of benzonitrile in ethanol, add a solution of hydroxylamine hydrochloride and sodium carbonate in water.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzamidoxime.

-

Purify the product by recrystallization or column chromatography.

Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring

-

To a solution of benzamidoxime in a suitable solvent (e.g., pyridine, DMF), add bromoacetyl bromide (or a related activated bromoacetic acid derivative) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activity and Potential Applications

Derivatives of 1,2,4-oxadiazole have been reported to possess a wide spectrum of biological activities, suggesting potential therapeutic applications for this compound.

Potential Therapeutic Areas

-

Anticancer: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways.

-

Anti-inflammatory: Some analogs exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

-

Antibacterial and Antifungal: The oxadiazole ring is a common feature in compounds with antimicrobial activity.

-

Antiviral: Certain 1,2,4-oxadiazole derivatives have been investigated for their antiviral properties.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways implicated in disease. A hypothetical pathway is depicted below.

Caption: Hypothetical inhibition of a pro-inflammatory signaling cascade.

Experimental Workflows

To elucidate the biological activity and mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assay Workflow

The following diagram illustrates a general workflow for the initial in vitro screening of the compound.

Caption: A generalized workflow for in vitro biological evaluation.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery. While specific data for this molecule is currently lacking, the established biological activities of related 1,2,4-oxadiazole derivatives provide a strong rationale for its synthesis and further investigation. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this and other novel oxadiazole compounds. Future studies are essential to determine its precise biological activities, mechanism of action, and potential for development as a therapeutic agent.

"molecular weight of 5-Bromo-3-phenyl-1,2,4-oxadiazole"

An In-depth Technical Guide on 5-Bromo-3-phenyl-1,2,4-oxadiazole

Abstract

This compound is a heterocyclic organic compound featuring a five-membered oxadiazole ring. The 1,2,4-oxadiazole scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1] This is due to their role as bioisosteres for ester and amide groups, which allows them to modulate the physicochemical and pharmacokinetic properties of molecules. Derivatives of 1,2,4-oxadiazole and its isomers (like 1,3,4-oxadiazole) have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][2][3][4][5] This guide provides a summary of the known physicochemical properties of this compound, general methodologies for its synthesis, and an overview of the biological activities associated with the broader oxadiazole class of compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in research settings.

| Property | Value | Reference |

| Molecular Weight | 225.04 g/mol | [6][7][8] |

| Molecular Formula | C₈H₅BrN₂O | [8][9][10] |

| Exact Mass | 223.95853 Da | [7][9] |

| Melting Point | 68 °C | [6] |

| Boiling Point | 318.8 ± 25.0 °C (Predicted) | [6] |

| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)Br | [8][9] |

| InChIKey | YIZUZAUECBVCII-UHFFFAOYSA-N | [9] |

| CAS Number | 23432-94-2 | [8] |

Synthesis Protocols

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. While a specific detailed protocol for this compound is not available in the provided results, a general and common synthetic route involves the cyclization of an O-acyl-amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.

A representative workflow for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole is outlined below. For the title compound, this would involve starting with benzamidoxime and a bromo-functionalized acylating agent.

Biological Activity and Potential Applications

The oxadiazole ring is a privileged scaffold in medicinal chemistry. While specific biological data for this compound are limited in the search results, the broader class of 1,2,4- and 1,3,4-oxadiazole derivatives exhibits a wide range of pharmacological activities.

Table 2: Summary of Biological Activities Associated with Oxadiazole Scaffolds

| Biological Activity | Description & Potential Targets | References |

| Anticancer | Derivatives have shown antiproliferative effects against various cancer cell lines. Mechanisms include the inhibition of enzymes crucial for cancer cell growth, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase. | [1][5] |

| Anti-inflammatory | Certain 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory effects comparable to standard drugs like Indomethacin in in-vivo studies. | [2][3] |

| Antimicrobial | Various substituted oxadiazoles have been reported to possess antibacterial and antifungal properties against a range of pathogenic strains. | [2][4][11] |

| Enzyme Inhibition | The oxadiazole core is found in molecules that inhibit various enzymes. For example, some derivatives are potent inhibitors of tyrosinase, with electronegative substitutions enhancing activity. | [12] |

| Antiviral | The 1,3,4-oxadiazole moiety is present in recognized antiviral drugs, such as Raltegravir, which is used in the treatment of HIV by inhibiting the integrase enzyme. | [2] |

The presence of a bromine atom, an electronegative halogen, on the oxadiazole ring of the title compound may influence its biological activity, potentially enhancing its potency as an enzyme inhibitor or antimicrobial agent.[12]

Mechanism of Action: Enzyme Inhibition

A common mechanism of action for biologically active oxadiazole derivatives is the inhibition of key enzymes involved in pathological processes.[5] The heterocyclic ring can participate in various non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking) with the amino acid residues in the active site of an enzyme. This binding event can block the access of the natural substrate, thereby inhibiting the enzyme's function and disrupting the associated biological pathway.

The diagram below illustrates this conceptual mechanism.

Conclusion

This compound is a compound belonging to a class of heterocycles with significant therapeutic potential. Its defined physicochemical properties make it a viable candidate for further investigation. Based on the extensive research into related oxadiazole structures, this compound and its derivatives warrant exploration for applications in drug development, particularly in the areas of oncology, inflammation, and infectious diseases. Future research should focus on the detailed biological evaluation of this specific molecule to elucidate its mechanism of action and therapeutic efficacy.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-BROMO-5-PHENYL-[1,2,4]OXADIAZOLE CAS#: 23432-94-2 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 3-Bromo-5-phenyl-1,2,4-oxadiazole | 23432-94-2 | FB130359 [biosynth.com]

- 9. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 10. americanelements.com [americanelements.com]

- 11. Buy 5-Bromo-3-methyl-1,2,4-oxadiazole | 960053-90-1 [smolecule.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-3-phenyl-1,2,4-oxadiazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] This technical guide provides a comprehensive overview of 5-Bromo-3-phenyl-1,2,4-oxadiazole and its analogues, focusing on their synthesis, biological activities, and potential therapeutic applications. While specific research on the 5-bromo derivative is limited, this document extrapolates from the rich data available on its analogues to provide a predictive framework for its utility.

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The primary and most adaptable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including the 5-bromo-3-phenyl variant, is the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.[1]

Experimental Protocol: Classical Synthesis from Amidoxime and Acyl Chloride

This protocol outlines the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole, a method directly applicable to the synthesis of this compound by selecting the appropriate starting materials (benzamidoxime and a bromo-acyl chloride).[1]

Materials:

-

Substituted Amidoxime (e.g., Benzamidoxime) (1.0 eq)

-

Substituted Acyl Chloride (e.g., Bromoacetyl chloride) (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.[1]

A generalized workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is depicted below.

Synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Biological Activities and Quantitative Data

Derivatives of 3-phenyl-1,2,4-oxadiazole exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The presence of a halogen, such as bromine, at the 5-position is anticipated to modulate these activities, often enhancing potency through increased lipophilicity and potential for halogen bonding.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data suggests that the substitution pattern on the phenyl rings significantly influences activity.

| Compound Description | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | [2] |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | [2] |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 | [2] |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Prostate (PC-3) | 15.7 | [2] |

| 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | Hepatocellular carcinoma (SK-HEP-1) | 0.76 | [3] |

| 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | Colon (Caco-2) | 0.98 | [3] |

| N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | SARS-CoV-2 Mpro | 46 | [4] |

| Compound 16d (a 3-phenyl-1,2,4-oxadiazole derivative) | SARS-CoV-2 Mpro | 5.27 | [4] |

Anti-inflammatory and Analgesic Activity

The 1,3,4-oxadiazole isomers, which share structural similarities, have also been investigated for anti-inflammatory and analgesic properties. Halogenated derivatives, in particular, have shown promising results.

| Compound Description | Activity | Result | Reference |

| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Anti-inflammatory | 59.5% inhibition | [5][6] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxy phenyl)-1,3,4-oxadiazole | Anti-inflammatory | 61.9% inhibition | [5][6] |

| Halogenated 1,3,4-oxadiazole derivatives | Analgesic | 44-71% activity | [5] |

Enzyme Inhibition

The 1,2,4-oxadiazole scaffold is a versatile framework for designing enzyme inhibitors.

| Compound Description | Target Enzyme | IC50 (µM) | Reference |

| 3-[5-(4-bromo-phenyl)-1,3,4-oxadiazol-2-yl] pyridine | Tyrosinase | 2.18 | [7] |

| Oxadiazole derivative 1b (benzyl moiety at C3) | Acetylcholinesterase (AChE) | Potent inhibition | [8] |

| Oxadiazole derivatives 1a, 1c, 2b, 4a | Monoamine oxidase B (MAO-B) | 346.03 - 396.84 | [8] |

| Oxadiazole derivatives 1a, 1b, 3a, 3c, 4b | Monoamine oxidase A (MAO-A) | 47.25 - 129.7 | [8] |

Signaling Pathways

A significant mechanism through which 1,2,4-oxadiazole derivatives exert their anticancer effects is the induction of apoptosis, often mediated by the activation of caspases.[2][9] Caspase-3, an executioner caspase, is a key therapeutic target in cancer therapy.[2] Additionally, some derivatives have been shown to modulate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.[10]

The diagram below illustrates a generalized pathway for caspase-3 mediated apoptosis, a potential mechanism of action for bioactive 1,2,4-oxadiazole derivatives.

Generalized caspase-3 mediated apoptosis pathway.

Conclusion

The 3-phenyl-1,2,4-oxadiazole scaffold is a highly versatile and privileged structure in drug discovery, with its derivatives demonstrating a broad range of potent biological activities. While direct experimental data for this compound is not extensively available in the public domain, the established synthetic routes and the structure-activity relationships of its analogues strongly suggest its potential as a bioactive compound. The presence of the bromo-substituent is likely to enhance its pharmacological profile. Further research into this specific derivative is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of 1,2,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its diverse pharmacological profile. This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this promising area.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis through caspase activation and the inhibition of key signaling pathways that control cell growth and proliferation.[4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,2,4-oxadiazole derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | [1] |

| A-549 (Lung) | 1.56 ± 0.061 | [1] | |

| A375 (Melanoma) | 0.79 ± 0.033 | [1] | |

| 1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-Pyrimidines | MCF-7 (Breast) | 0.22 ± 0.078 | [1] |

| A-549 (Lung) | 0.11 ± 0.051 | [1] | |

| Colo-205 (Colon) | 0.93 ± 0.043 | [1] | |

| A2780 (Ovarian) | 0.34 ± 0.056 | [1] | |

| 1,2,4-Oxadiazole-5-fluorouracil derivative (7a) | MCF-7 (Breast) | 0.76 ± 0.044 | [2] |

| A549 (Lung) | 0.18 ± 0.019 | [2] | |

| DU145 (Prostate) | 1.13 ± 0.55 | [2] | |

| MDA MB-231 (Breast) | 0.93 ± 0.013 | [2] | |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [6] |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [6] |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | [6] |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | [6] |

| 1,2,4-Oxadiazole-imidazothiazole derivative (11b) | A375 (Melanoma) | 0.11 - 2.98 | [7] |

| 1,2,4-Oxadiazole-imidazothiazole derivative (11c) | MCF-7 (Breast) | 0.11 - 2.98 | [7] |

| 1,2,4-Oxadiazole-imidazothiazole derivative (11j) | ACHN (Renal) | 0.11 - 2.98 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete culture medium

-

1,2,4-Oxadiazole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivative in culture medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Caspase Activation in Apoptosis

Many 1,2,4-oxadiazole derivatives induce apoptosis by activating the caspase cascade.[5] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[10][11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

1,2,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[12][13] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[4][14]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of various 1,2,4-oxadiazole derivatives.

| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| 1,3,4-Oxadiazole derivative (2) | DPPH radical scavenging | IC50 = 23.07 ± 0.27 | [15] |

| 1,3,4-Oxadiazole derivative (2) | Nitric oxide scavenging | IC50 = 88.04 ± 0.71 | [15] |

| 2,5-Disubstituted-1,3,4-Oxadiazole (Ox-6f) | DPPH radical scavenging | IC50 = 25.35 | [16] |

| 2,5-Disubstituted-1,3,4-Oxadiazole (Ox-6f) | Nitric oxide scavenging | IC50 = 27.32 | [16] |

| 2,5-Disubstituted-1,3,4-Oxadiazole (Ox-6f) | Protein denaturation inhibition | 74.16 ± 4.41% inhibition | [16] |

| 1,3,4-Oxadiazole derivative (8b) | LPS-induced NO production | IC50 = 0.40 | [17] |

| 1,3,4-Oxadiazole derivative (8b) | LPS-induced ROS production | IC50 = 0.03 | [17] |

| 1,2,4-Triazole derivative (11c) | COX-2 Inhibition | IC50 = 0.04 | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[18][19][20]

Materials:

-

Rats or mice

-

1% Carrageenan solution in saline

-

1,2,4-Oxadiazole derivative (test compound)

-

Vehicle (e.g., saline, distilled water, or a suitable solvent)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound (1,2,4-oxadiazole derivative) orally or intraperitoneally to the test groups. Administer the vehicle to the control group and the standard drug to the standard group. This is typically done 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[21]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[22][23][24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 1,2,4-oxadiazole derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.[25]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 1,2,4-oxadiazole have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[26][27][28]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-Substituted 5-amino 1,2,4-oxadiazole (43) | Staphylococcus aureus | 0.15 | [26] |

| Salmonella schottmulleri | 0.05 | [26] | |

| Escherichia coli | 0.05 | [26] | |

| Pseudomonas aeruginosa | 7.8 | [26] | |

| Proteus vulgaris | 9.4 | [26] | |

| Candida albicans | 12.5 | [26] | |

| Trichophyton mentagrophytes | 6.3 | [26] | |

| Fusarium bulbilgenum | 12.5 | [26] | |

| Mycobacterium tuberculosis | 6.3 | [26] | |

| 1,2,4-Oxadiazole antibiotic (58) | Staphylococcus aureus ATCC | 4 | [26] |

| 1,3,4-Oxadiazole derivative (OZE-I) | Staphylococcus aureus (various strains) | 4 - 16 | [29] |

| 1,3,4-Oxadiazole derivative (OZE-II) | Staphylococcus aureus (various strains) | 4 - 16 | [29] |

| 1,3,4-Oxadiazole derivative (OZE-III) | Staphylococcus aureus (various strains) | 8 - 32 | [29] |

| 1,3,4-Oxadiazole derivative (4a, 4b, 4c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | [30] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[1][31][32]

Materials:

-

96-well microplate

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

1,2,4-Oxadiazole derivative (test compound)

-

Positive control antibiotic

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the 1,2,4-oxadiazole derivative in the broth medium directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

-

Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.

References

- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 12. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 25. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijmspr.in [ijmspr.in]

- 28. mdpi.com [mdpi.com]

- 29. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 31. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 32. woah.org [woah.org]

No Direct Therapeutic Targets Identified for 5-Bromo-3-phenyl-1,2,4-oxadiazole in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, no specific therapeutic targets or biological activity data have been reported for the compound 5-Bromo-3-phenyl-1,2,4-oxadiazole. While the chemical structure is known and the broader class of 1,2,4-oxadiazoles is recognized for a wide range of pharmacological activities, this particular substituted molecule has not been the subject of published biological evaluation.

The 1,2,4-oxadiazole scaffold is a common feature in medicinal chemistry, with various derivatives showing promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] Research into this heterocyclic ring system is ongoing, with many studies exploring how different substituents on the core structure influence biological activity.

Given the absence of specific data for this compound, this guide will instead focus on a closely related and well-documented series of compounds: 3-phenyl-1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 Main Protease (Mpro) . This will allow for a detailed exploration of a specific therapeutic target, quantitative data, experimental methodologies, and associated signaling pathways, in line with the user's request for an in-depth technical guide.

Alternative Focus: 3-Phenyl-1,2,4-oxadiazole Derivatives as SARS-CoV-2 Main Protease Inhibitors

A recent study has identified a series of 3-phenyl-1,2,4-oxadiazole derivatives as a novel class of inhibitors for the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication.[5] This makes Mpro a key therapeutic target for the development of antiviral drugs against COVID-19.

Quantitative Data Summary

The inhibitory activity of several 3-phenyl-1,2,4-oxadiazole derivatives against SARS-CoV-2 Mpro was determined, with the half-maximal inhibitory concentration (IC50) being the key quantitative metric. The data from the study is summarized in the table below.

| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (µM) |

| Hit-01 | 4-CF3 | H | Cinnamoyl | 46 |

| 16a | 4-CF3 | H | Isobutyryl | 28.31 ± 2.17 |

| 16b | 4-CF3 | H | Pivaloyl | 15.24 ± 1.33 |

| 16c | 4-CF3 | H | Cyclohexanecarbonyl | 10.12 ± 0.89 |

| 16d | 4-CF3 | H | 2-Furoyl | 5.27 ± 0.26 |

| 16e | 4-CF3 | H | 2-Thiophenecarbonyl | 8.93 ± 0.76 |

| 16f | 4-CF3 | H | 3-Pyridinecarbonyl | 12.45 ± 1.11 |

| 16g | 4-CF3 | H | 4-Pyridinecarbonyl | 18.76 ± 1.54 |

| 16h | 4-CF3 | H | 4-Morpholinecarbonyl | 35.67 ± 3.21 |

| 16i | 4-CF3 | H | 4-Methyl-1-piperazinecarbonyl | > 50 |

Data extracted from Guo et al., 2022.[5]

Experimental Protocols

Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The inhibitory activity of the synthesized compounds against SARS-CoV-2 Mpro was evaluated using a FRET-based enzymatic assay.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme.

-

FRET substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans.

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

The Mpro enzyme was pre-incubated with varying concentrations of the test compounds in the assay buffer for 15 minutes at room temperature.

-

The enzymatic reaction was initiated by the addition of the FRET substrate.

-

The fluorescence intensity was measured at an excitation wavelength of 340 nm and an emission wavelength of 490 nm over a period of 30 minutes.

-

The rate of the enzymatic reaction was determined from the linear portion of the fluorescence versus time curve.

-

The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway and Mechanism of Action

The therapeutic effect of these 3-phenyl-1,2,4-oxadiazole derivatives is achieved through the direct inhibition of the SARS-CoV-2 Main Protease. Mpro is a cysteine protease that is essential for the processing of the viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.

The diagram illustrates that the 3-phenyl-1,2,4-oxadiazole derivatives act by inhibiting the Main Protease (Mpro). This inhibition prevents the cleavage of viral polyproteins into functional non-structural proteins, thereby halting the viral replication and transcription cycle.

Experimental Workflow

The general workflow for the discovery and evaluation of these compounds is depicted below.

Caption: Drug Discovery Workflow.

This workflow outlines the process from initial screening of a compound library to the identification of a potent lead compound through iterative cycles of synthesis and biological evaluation.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Core: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1,2,4-oxadiazole ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. Valued for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities, this scaffold is a cornerstone in the design of novel therapeutic agents.[1][2][3][4][5] This technical guide provides an in-depth review of 1,2,4-oxadiazole compounds, consolidating key data on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and synthetic workflows to facilitate further research and application.

Introduction to 1,2,4-Oxadiazoles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the oxadiazole isomers are of particular importance.[6] The 1,2,4-oxadiazole isomer is a stable aromatic ring system that can readily participate in hydrogen bonding, contributing to its favorable interactions with biological macromolecules.[4][7] Its utility in drug design is often associated with its function as a bioisosteric replacement for esters and amides, a strategy employed to overcome liabilities related to metabolic degradation while maintaining or enhancing biological activity.[3][4][5] Derivatives of this core have demonstrated a remarkably broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiviral effects, making them highly valuable scaffolds in the quest for new drugs.[4][6][8]

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring is a well-established area of synthetic organic chemistry, with numerous methodologies available. The most prevalent and versatile approach involves the acylation of an amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step.

General Synthesis Workflow

The logical flow for the synthesis and evaluation of novel 1,2,4-oxadiazole compounds typically begins with commercially available nitriles and carboxylic acids, proceeds through key intermediates, and culminates in biological screening.

Caption: General workflow for the synthesis and screening of 1,2,4-oxadiazole derivatives.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of the 1,2,4-oxadiazole core.

Protocol 2.2.1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium

This protocol is adapted from a room temperature synthesis method which offers simplicity and efficiency.[1]

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (NaOH), powdered (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Cold Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a flask containing a magnetic stir bar, add powdered NaOH (2.0 eq) and DMSO.

-

To this suspension, add the substituted amidoxime (1.0 eq) and the carboxylic acid ester (1.2 eq).

-

Stir the resulting mixture vigorously at room temperature. The reaction time can range from 4 to 24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product via silica gel column chromatography to obtain the final 3,5-disubstituted-1,2,4-oxadiazole.[9]

-

Protocol 2.2.2: Parallel Synthesis via Carbonyldiimidazole (CDI) Activation and Cyclodehydration

This method is suitable for parallel synthesis and employs CDI for both the activation and cyclization steps, simplifying purification.[10]

-

Materials:

-

Amidoxime (1.0 eq)

-

Carboxylic Acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (2.2 eq)

-

Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile.

-

Add CDI (1.1 eq) portion-wise and stir the mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.

-

Add the amidoxime (1.0 eq) to the mixture and continue stirring for 2-4 hours until the formation of the O-acylamidoxime is complete (monitor by TLC).

-

Add a second portion of CDI (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 80°C for MeCN) and maintain for 12-18 hours to effect cyclodehydration.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purification is often simplified to liquid-liquid extraction due to the nature of the imidazole byproducts.[10]

-

Biological Activities and Quantitative Data

1,2,4-Oxadiazole derivatives have been extensively evaluated for a wide range of biological activities. The following tables summarize key quantitative data from the literature, focusing on anticancer and antimicrobial applications.

Anticancer Activity

The cytotoxicity of 1,2,4-oxadiazole compounds has been demonstrated against a panel of human cancer cell lines. The IC₅₀ value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.

| Compound ID/Series | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. | Citation |

| 16a | MCF-7 | 0.68 | Adriamycin | - | [5] |

| A-549 | 1.56 | [5] | |||

| A-375 | 0.79 | [5] | |||

| 16b | MCF-7 | 0.22 | Adriamycin | - | [5] |

| A-549 | 1.09 | [5] | |||

| A-375 | 1.18 | [5] | |||

| 9a | MCF-7 | 0.48 | - | - | [1] |

| HCT-116 | 5.13 | [1] | |||

| 9c | MCF-7 | 0.19 | - | - | [1] |

| HCT-116 | 1.17 | [1] | |||

| 17a | MCF-7 | 0.65 | - | - | [1] |

| 18a-c (Series) | MCF-7, A549, MDA-MB-231 | Sub-micromolar | - | - | [1] |

| 7a | MCF-7 | 0.76 | Etoposide | 2.11 | [8][11] |

| A-549 | 0.18 | 3.08 | [8][11] | ||

| DU-145 | 1.13 | 1.97 | [8][11] | ||

| MDA MB-231 | 0.93 | - | [11] |

Antimicrobial Activity

The effectiveness of these compounds against microbial pathogens is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. | Citation |

| 43 | Staphylococcus aureus | 0.15 | - | - | [4] |

| Escherichia coli | 0.05 | - | - | [4] | |

| Pseudomonas aeruginosa | 7.8 | - | - | [4] | |

| Candida albicans | 12.5 | - | - | [4] | |

| 58 | S. aureus ATCC | 4 | - | - | [4] |

| 70 (Series) | Various Bacteria | 8 - 16 | - | - | [4] |

| OZE-I | S. aureus | 4 - 16 | - | - | [12] |

| OZE-II | S. aureus | 4 - 16 | - | - | [12] |

| OZE-III | S. aureus | 8 - 32 | - | - | [12] |

| 13 | S. aureus | 0.5 (MIC₉₀) | - | - | [13] |

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which 1,2,4-oxadiazoles exert their effects is critical for rational drug design. Two notable examples are their roles in activating the Nrf2 antioxidant pathway and in inhibiting the EthR repressor in Mycobacterium tuberculosis.

Activation of the Nrf2-ARE Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.[14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of protective genes.[14] Certain 1,2,4-oxadiazole derivatives have been identified as potent activators of this pathway.[15][16][17]

Caption: Activation of the Nrf2-ARE pathway by a 1,2,4-oxadiazole compound.

Inhibition of EthR in Mycobacterium tuberculosis

Ethionamide is a crucial second-line anti-tubercular prodrug that requires activation by the monooxygenase EthA. The expression of EthA is negatively regulated by the transcriptional repressor EthR. Inhibiting EthR leads to increased EthA expression, enhanced ethionamide activation, and restored sensitivity in otherwise resistant strains. Several 1,2,4-oxadiazole derivatives have been developed as potent EthR inhibitors, acting as "ethionamide boosters".[3][18]

Caption: Mechanism of 1,2,4-oxadiazole inhibitors of EthR in boosting ethionamide activity.

Conclusion

The 1,2,4-oxadiazole scaffold remains a highly privileged and versatile core in modern medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and capacity to modulate a wide array of biological targets underscore its continued relevance. The data and protocols compiled in this guide highlight the significant progress made in harnessing this heterocycle for therapeutic applications, from potent anticancer agents to innovative antimicrobial boosters. Future research will undoubtedly continue to expand the chemical space and therapeutic utility of 1,2,4-oxadiazole derivatives, guided by the foundational knowledge of their synthesis, structure-activity relationships, and mechanisms of action.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Small-molecule Articles | Smolecule [smolecule.com]

- 15. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of the 1,2,4-oxadiazole moiety, from its initial discovery to its current prominent role in medicinal chemistry and drug development. This five-membered heterocycle, a key building block in a multitude of biologically active compounds, serves as a vital scaffold for the creation of novel therapeutics. We will delve into its history, provide a comparative analysis of its synthetic routes with detailed experimental protocols, and illuminate its interactions with critical signaling pathways.

A Serendipitous Discovery and a Century of Development

The story of the 1,2,4-oxadiazole ring begins in 1884 with its first synthesis by German chemists Friedrich Tiemann and P. Krüger. Initially, the structure was incorrectly identified as an "azoxime" or "furo[ab1]diazole". It took nearly eight decades for the true potential of this heterocyclic system to be recognized, spurred by investigations into its photochemical rearrangements.

The biological significance of 1,2,4-oxadiazole derivatives began to emerge in the early 1940s, with systematic studies into their activities. A significant milestone was reached in the 1960s with the introduction of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, a cough suppressant. Over the last four decades, extensive exploration of the 1,2,4-oxadiazole nucleus has led to the development of numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.

Synthetic Strategies for 1,2,4-Oxadiazole Ring Formation

The construction of the 1,2,4-oxadiazole ring can be achieved through several synthetic pathways. The classical and still widely employed methods include the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. These foundational methods have paved the way for the development of more modern and efficient protocols.

Comparative Analysis of Key Synthetic Routes

The choice of synthetic methodology depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. Below is a comparative summary of common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles.

| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |

| Tiemann & Krüger (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 6-12 hours | 0 °C to Reflux | 60-95% | Well-established, broad substrate scope, generally high yields.[1] | Requires pre-synthesis of amidoximes, can be a two-step process.[1] |

| One-Pot from Amidoximes & Esters (Superbase) | Amidoxime, Carboxylic Acid Ester, NaOH, DMSO | 4-24 hours | Room Temperature | 11-90% | One-pot procedure, simple purification.[2] | Variable yields, longer reaction times.[2] |

| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide (generated in situ) | 12-24 hours | Room Temperature | Varies | Convergent synthesis. | Potential for side reactions like nitrile oxide dimerization. |

| Microwave-Assisted Synthesis | Amidoxime, Acyl Chloride/Ester, Catalyst (e.g., NH₄F/Al₂O₃) | ~10 minutes | Elevated | 40-90% | Extremely short reaction times, good yields.[2] | Requires specialized microwave reactor. |

| PTSA-ZnCl₂ Catalyzed Synthesis | Amidoxime, Organic Nitrile, PTSA, ZnCl₂ | 1-5 hours | 80 °C | >90% | High yields, mild conditions, good functional group tolerance.[3] | Requires a catalyst system.[3] |

Detailed Experimental Protocols

Classical Tiemann & Krüger Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles.[1]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-